molecular formula C10H14N2O3S B14842319 5-Cyclopropoxy-4-ethylpyridine-3-sulfonamide

5-Cyclopropoxy-4-ethylpyridine-3-sulfonamide

Cat. No.: B14842319
M. Wt: 242.30 g/mol
InChI Key: NHJVPCBPNSUBJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

5-Cyclopropoxy-4-ethylpyridine-3-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Cyclopropoxy-4-ethylpyridine-3-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-4-ethylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. In the case of its antibacterial activity, it inhibits the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . This inhibition prevents the bacteria from synthesizing DNA, RNA, and proteins, ultimately leading to their death.

Comparison with Similar Compounds

5-Cyclopropoxy-4-ethylpyridine-3-sulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific molecular structure, which gives it distinct chemical and biological properties.

Properties

Molecular Formula

C10H14N2O3S

Molecular Weight

242.30 g/mol

IUPAC Name

5-cyclopropyloxy-4-ethylpyridine-3-sulfonamide

InChI

InChI=1S/C10H14N2O3S/c1-2-8-9(15-7-3-4-7)5-12-6-10(8)16(11,13)14/h5-7H,2-4H2,1H3,(H2,11,13,14)

InChI Key

NHJVPCBPNSUBJU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=NC=C1OC2CC2)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.